molecular formula C15H16N2O2 B10916742 1-(2-Hydroxyphenyl)-3-(trimethylpyrazol-4-yl)prop-2-en-1-one

1-(2-Hydroxyphenyl)-3-(trimethylpyrazol-4-yl)prop-2-en-1-one

Cat. No.: B10916742
M. Wt: 256.30 g/mol
InChI Key: FCJQJPSRJRLXKF-CMDGGOBGSA-N
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Description

1-(2-HYDROXYPHENYL)-3-(1,3,5-TRIMETHYL-1H-PYRAZOL-4-YL)-2-PROPEN-1-ONE is an organic compound that belongs to the class of chalcones Chalcones are aromatic ketones with two phenyl rings that are known for their diverse biological activities

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 1-(2-HYDROXYPHENYL)-3-(1,3,5-TRIMETHYL-1H-PYRAZOL-4-YL)-2-PROPEN-1-ONE typically involves the Claisen-Schmidt condensation reaction. This reaction is carried out between 2-hydroxyacetophenone and 1,3,5-trimethyl-4-formylpyrazole in the presence of a base such as sodium hydroxide or potassium hydroxide. The reaction is usually conducted in an ethanol or methanol solvent at room temperature or slightly elevated temperatures.

Industrial Production Methods: In an industrial setting, the synthesis may be scaled up using continuous flow reactors to ensure consistent product quality and yield. The reaction conditions are optimized to minimize by-products and maximize the yield of the desired compound. Purification is typically achieved through recrystallization or column chromatography.

Chemical Reactions Analysis

Types of Reactions: 1-(2-HYDROXYPHENYL)-3-(1,3,5-TRIMETHYL-1H-PYRAZOL-4-YL)-2-PROPEN-1-ONE undergoes various chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to form a ketone or carboxylic acid.

    Reduction: The carbonyl group can be reduced to form an alcohol.

    Substitution: The aromatic rings can undergo electrophilic or nucleophilic substitution reactions.

Common Reagents and Conditions:

    Oxidation: Reagents such as potassium permanganate or chromium trioxide in acidic conditions.

    Reduction: Reagents such as sodium borohydride or lithium aluminum hydride.

    Substitution: Reagents such as halogens, nitrating agents, or sulfonating agents under appropriate conditions.

Major Products:

    Oxidation: Formation of 1-(2-carboxyphenyl)-3-(1,3,5-trimethyl-1H-pyrazol-4-yl)-2-propen-1-one.

    Reduction: Formation of 1-(2-hydroxyphenyl)-3-(1,3,5-trimethyl-1H-pyrazol-4-yl)-2-propanol.

    Substitution: Formation of various substituted derivatives depending on the reagents used.

Scientific Research Applications

1-(2-HYDROXYPHENYL)-3-(1,3,5-TRIMETHYL-1H-PYRAZOL-4-YL)-2-PROPEN-1-ONE has several scientific research applications:

    Chemistry: Used as a building block in organic synthesis to create more complex molecules.

    Biology: Investigated for its potential biological activities, including anti-inflammatory, antioxidant, and antimicrobial properties.

    Medicine: Explored for its potential therapeutic applications in treating various diseases.

    Industry: Used in the development of new materials with specific properties, such as polymers and dyes.

Mechanism of Action

The mechanism of action of 1-(2-HYDROXYPHENYL)-3-(1,3,5-TRIMETHYL-1H-PYRAZOL-4-YL)-2-PROPEN-1-ONE involves its interaction with various molecular targets and pathways. The compound can interact with enzymes, receptors, and other proteins, leading to modulation of biological processes. For example, its antioxidant activity may involve scavenging free radicals and inhibiting oxidative stress pathways.

Comparison with Similar Compounds

1-(2-HYDROXYPHENYL)-3-(1,3,5-TRIMETHYL-1H-PYRAZOL-4-YL)-2-PROPEN-1-ONE can be compared with other chalcones and pyrazole derivatives:

    Similar Compounds: 1-(2-hydroxyphenyl)-3-phenyl-2-propen-1-one, 1-(2-hydroxyphenyl)-3-(1H-pyrazol-4-yl)-2-propen-1-one.

    Uniqueness: The presence of the 1,3,5-trimethylpyrazole moiety imparts unique chemical and biological properties to the compound, distinguishing it from other chalcones and pyrazole derivatives.

Properties

Molecular Formula

C15H16N2O2

Molecular Weight

256.30 g/mol

IUPAC Name

(E)-1-(2-hydroxyphenyl)-3-(1,3,5-trimethylpyrazol-4-yl)prop-2-en-1-one

InChI

InChI=1S/C15H16N2O2/c1-10-12(11(2)17(3)16-10)8-9-15(19)13-6-4-5-7-14(13)18/h4-9,18H,1-3H3/b9-8+

InChI Key

FCJQJPSRJRLXKF-CMDGGOBGSA-N

Isomeric SMILES

CC1=C(C(=NN1C)C)/C=C/C(=O)C2=CC=CC=C2O

Canonical SMILES

CC1=C(C(=NN1C)C)C=CC(=O)C2=CC=CC=C2O

Origin of Product

United States

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